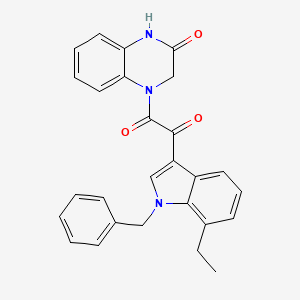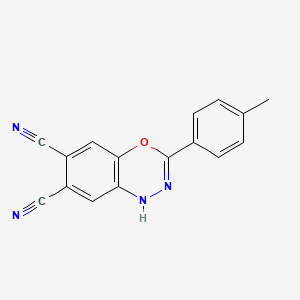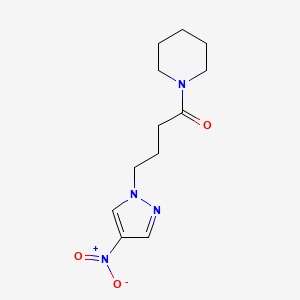![molecular formula C10H6F3N5 B11487245 {5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetonitrile](/img/structure/B11487245.png)
{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETONITRILE is a complex organic compound featuring a trifluoromethyl group, a phenyl ring, and a tetrazole ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of compounds, making it a valuable component in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETONITRILE typically involves the trifluoromethylation of a phenyl ring followed by the formation of a tetrazole ring. One common method includes the radical trifluoromethylation of carbon-centered intermediates . The reaction conditions often involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical initiation conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize scalable reaction conditions and catalysts to facilitate the trifluoromethylation and subsequent tetrazole formation .
Chemical Reactions Analysis
Types of Reactions
2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce various substituted tetrazoles .
Scientific Research Applications
2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETONITRILE has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETONITRILE involves its interaction with molecular targets through its trifluoromethyl and tetrazole groups. These interactions can modulate various biochemical pathways, leading to specific biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(TRIFLUOROMETHYL)PHENOL: Shares the trifluoromethyl group but lacks the tetrazole ring.
2-FLUORO-5-(TRIFLUOROMETHYL)ANILINE: Contains a trifluoromethyl group and an aniline moiety.
4-[4-[[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYLAMINO]PHENOXY]-N-METHYLPYRIDINE-2-CARBOXAMIDE: A more complex structure with multiple functional groups.
Uniqueness
2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETONITRILE is unique due to the combination of its trifluoromethyl group and tetrazole ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C10H6F3N5 |
|---|---|
Molecular Weight |
253.18 g/mol |
IUPAC Name |
2-[5-[4-(trifluoromethyl)phenyl]tetrazol-2-yl]acetonitrile |
InChI |
InChI=1S/C10H6F3N5/c11-10(12,13)8-3-1-7(2-4-8)9-15-17-18(16-9)6-5-14/h1-4H,6H2 |
InChI Key |
PUBHSHQPYGPKSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(N=N2)CC#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B11487168.png)
![2-[(E)-2-(3-fluorophenyl)ethenyl]-8-nitroquinoline](/img/structure/B11487174.png)
![Methyl 7-(3-ethoxy-4-hydroxyphenyl)-6-[(4-methoxyphenyl)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11487176.png)
![6-(8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)pyridazin-3(2H)-one](/img/structure/B11487183.png)
![N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11487184.png)
![Ethyl 2-{4-[(2-{[(2-ethoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-3-methoxyphenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11487191.png)


![N-(2-chlorobenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11487205.png)
![{[3-Cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetic acid](/img/structure/B11487211.png)
![N-(2-oxo-1-phenylpropyl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B11487218.png)

![5-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl]-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B11487222.png)
![1-{5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}methanamine](/img/structure/B11487235.png)
